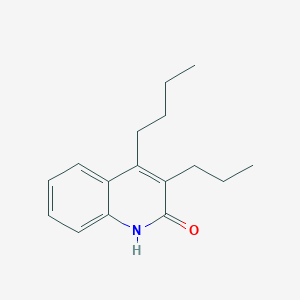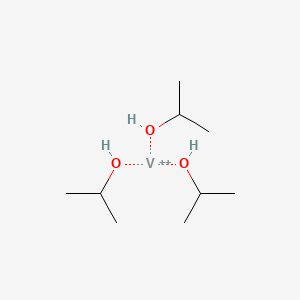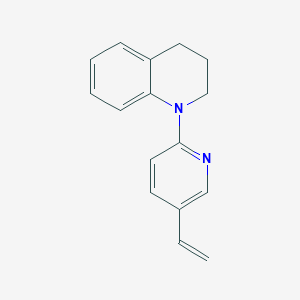
1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-5,7-dimethylquinoline with an appropriate alcohol under controlled conditions. One common method includes the use of 4-toluenesulfonic acid (TsOH.H2O) as a catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using eco-friendly and reusable catalysts. Techniques such as microwave and ultraviolet irradiation-promoted synthesis are employed to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
2-Chloroquinoline: Shares the quinoline core but lacks the ethanol group.
5,7-Dimethylquinoline: Similar structure but without the chlorine and ethanol groups.
Quinolinyl-pyrazoles: Another class of quinoline derivatives with distinct biological activities.
Uniqueness: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol is unique due to the presence of both chlorine and ethanol groups, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H14ClNO |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
1-(2-chloro-5,7-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-8(2)10-6-11(9(3)16)13(14)15-12(10)5-7/h4-6,9,16H,1-3H3 |
Clave InChI |
IZMOSGMKVFYGTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)



![2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11870272.png)
![1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B11870280.png)

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870286.png)





![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
